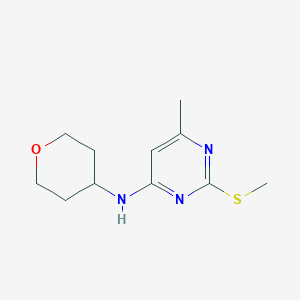
6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(methylsulfanyl)-N-(oxan-4-yl)pyrimidin-4-amine, or 6-MMS-N-Ox, is an organic compound belonging to the class of pyrimidines. It has a wide range of applications in the field of organic chemistry, and is used in various scientific research applications. This compound has a unique structure, with a methylsulfanyl group linked to an oxan-4-yl group, and is used in a variety of research applications.
Applications De Recherche Scientifique
6-MMS-N-Ox is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used as a model compound in studies of the reactivity of pyrimidines. Additionally, it has been used in studies of the mechanism of action of various drugs, and as a probe for studying the structure of proteins.
Mécanisme D'action
The mechanism of action of 6-MMS-N-Ox is not fully understood. It is believed that the compound acts as a ligand in coordination chemistry, binding to metals and forming complexes. Additionally, it is believed to interact with proteins, and may be involved in the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MMS-N-Ox are not well understood. It is believed that the compound may have an effect on the metabolism of proteins, and may be involved in the regulation of various biochemical processes. Additionally, it is believed to be involved in the regulation of gene expression, and may have an effect on the development and function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-MMS-N-Ox in laboratory experiments include its low cost, its availability, and its stability. Additionally, it can be used in a variety of reactions, and can be easily stored. The main limitation of using 6-MMS-N-Ox in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
In the future, 6-MMS-N-Ox could be used in the development of new drugs and therapies. Additionally, it could be used to study the structure and function of proteins, and to study the regulation of gene expression. Additionally, it could be used in studies of the mechanism of action of various drugs, and in the development of new catalysts. Furthermore, it could be used in the synthesis of new compounds, and in the development of new materials. Finally, it could be used in the study of the reactivity of pyrimidines.
Méthodes De Synthèse
6-MMS-N-Ox is synthesized through a two-step process. The first step involves the reaction of a methylsulfanyl group and an oxan-4-yl group with a pyrimidine molecule. This reaction occurs in the presence of a base, such as sodium hydroxide, and produces a compound with a methylsulfanyl group linked to an oxan-4-yl group. The second step involves the conversion of the pyrimidine molecule to 6-MMS-N-Ox. This is done by reacting the compound with a reducing agent, such as sodium borohydride, in the presence of a base.
Propriétés
IUPAC Name |
6-methyl-2-methylsulfanyl-N-(oxan-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-7-10(14-11(12-8)16-2)13-9-3-5-15-6-4-9/h7,9H,3-6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPFDEKACHGPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6436940.png)
![7-methoxy-3-({1-[(4-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6436970.png)
![7-methoxy-3-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6436976.png)
![3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436981.png)
![3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436985.png)
![N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6436997.png)
![N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6437003.png)
![N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6437004.png)
![3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine](/img/structure/B6437008.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6437011.png)
![1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one](/img/structure/B6437021.png)
![(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437033.png)
![4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine](/img/structure/B6437038.png)
![(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437045.png)